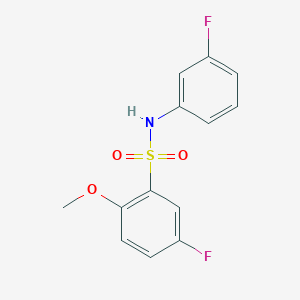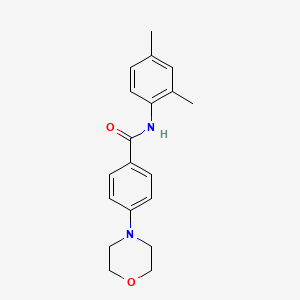![molecular formula C21H16ClNO4 B4661019 (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4661019.png)
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Vue d'ensemble
Description
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structural features It contains a benzodioxole moiety, a chloro-substituted phenyl ring, and a prop-2-enenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Substitution on the Phenyl Ring: The chloro and ethoxy groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-ol.
Formation of the Prop-2-enenitrile Group: This is typically achieved through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Amines, alcohols, and alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for pharmaceutical development.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile: Similar structure but lacks the ethoxy group.
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxyphenyl]prop-2-enenitrile: Similar structure but lacks the prop-2-yn-1-yloxy group.
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(methoxy)phenyl]prop-2-enenitrile: Similar structure but has a methoxy group instead of the prop-2-yn-1-yloxy group.
Uniqueness
The uniqueness of (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile lies in its combination of functional groups. The presence of the benzodioxole moiety, chloro and ethoxy substituents, and the prop-2-yn-1-yloxy group provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-3-7-25-21-17(22)9-14(10-20(21)24-4-2)8-16(12-23)15-5-6-18-19(11-15)27-13-26-18/h1,5-6,8-11H,4,7,13H2,2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPFAHRGGFQGG-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3)Cl)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3)Cl)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B4660949.png)
![2-mercapto-N,N,5-trimethyl-3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4660952.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B4660960.png)


![2-[[4-ethyl-5-[3-(4-methoxyphenyl)propyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4660977.png)

![2-(4-bromophenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide](/img/structure/B4660994.png)
![N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4661002.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4661015.png)
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4661022.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B4661027.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4661030.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4661036.png)
